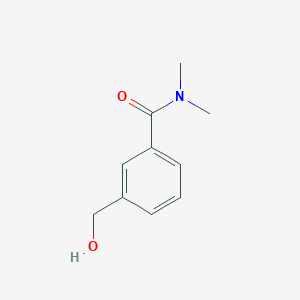3-(Hydroxymethyl)-N,N-dimethylbenzamide
CAS No.: 283608-49-1
Cat. No.: VC8347480
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 283608-49-1 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 3-(hydroxymethyl)-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 |
| Standard InChI Key | XLZVRAKBNSJRCV-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=CC(=C1)CO |
| Canonical SMILES | CN(C)C(=O)C1=CC=CC(=C1)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(hydroxymethyl)-N,N-dimethylbenzamide, reflects its core structure: a benzamide scaffold with a hydroxymethyl group (−CHOH) at the meta position and two methyl groups attached to the amide nitrogen. The SMILES notation provides a concise representation of its connectivity .
Physicochemical Properties
Key computed descriptors include a polar surface area (PSA) of 52.82 Ų and a logP value of 2.99, indicating moderate hydrophobicity . While experimental data on melting and boiling points remain unreported, its molecular weight (179.22 g/mol) and exact mass (179.095 g/mol) align with typical benzamide derivatives .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.22 g/mol | |
| Exact Mass | 179.095 g/mol | |
| LogP | 2.99 | |
| Polar Surface Area | 52.82 Ų |
Synthetic Methodologies
Conventional Amidation Routes
The synthesis of 3-(hydroxymethyl)-N,N-dimethylbenzamide can be achieved via acyl chloride intermediates. As demonstrated in electrocatalytic studies, benzoyl chlorides react with dimethylamine in the presence of triethylamine to form N,N-dimethylbenzamides . For this compound, 3-(hydroxymethyl)benzoyl chloride would serve as the acylating agent, followed by quenching with dimethylamine .
Electrocatalytic Oxidation
Recent advances in sustainable synthesis highlight the use of graphite anode/platinum cathode systems for oxidizing N-alkylamides. In a representative procedure, 3-(hydroxymethyl)benzamide derivatives are oxidized in acetonitrile with tetrabutylammonium tetrafluoroborate () as the electrolyte and water as the oxygen source . This method achieves yields up to 86% under constant current (5 mA) over 10–12 hours .
Table 2: Electrocatalytic Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Electrolyte | ||
| Solvent | Acetonitrile | |
| Current Density | 5 mA | |
| Reaction Time | 10–12 hours | |
| Yield | 86% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, CDCl): Key signals include a singlet for N-methyl groups at δ 3.07–3.10 ppm, aromatic protons between δ 7.15–7.45 ppm, and a hydroxymethyl (−CHOH) resonance at δ 4.60–4.70 ppm . NMR (100 MHz, CDCl) reveals a carbonyl carbon at δ 168.5 ppm, aromatic carbons at δ 125–138 ppm, and the hydroxymethyl carbon at δ 62.5 ppm .
High-Resolution Mass Spectrometry (HRMS)
The HRMS spectrum exhibits a molecular ion peak at 179.0946 ([M+H]), consistent with the molecular formula .
Applications and Functional Relevance
Pharmaceutical Intermediates
The hydroxymethyl group enables further derivatization, such as oxidation to carboxylic acids or esterification, making it valuable for prodrug design. Similar N,N-dimethylbenzamides are precursors to bioactive molecules, including kinase inhibitors and antimicrobial agents .
Materials Science
In polymer chemistry, the compound’s amide and hydroxyl groups facilitate hydrogen bonding, enhancing thermal stability in polyamide composites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume